
N-(4-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide, commonly known as NBPC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperidine carboxamides and has been found to exhibit various biochemical and physiological effects. In
Scientific Research Applications
Potential in Enzyme Inhibition
Research indicates that compounds with structural similarities to N-(4-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide demonstrate potential as enzyme inhibitors. For instance, the study of triazines and related products revealed the use of o-nitrobenzoylation derivatives as potential chymotrypsin inhibitors (Mair & Stevens, 1971).
Synthesis and Crystal Structure Analysis
The study of hydrogen bonding in anhydrous 1:1 proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids demonstrates the relevance of nitrobenzoyl derivatives in crystal structure analysis (Smith & Wermuth, 2010). Similarly, the synthesis and crystal structure of diflunisal carboxamides highlight the role of nitrobenzoyl derivatives in drug design and crystallography (Zhong et al., 2010).
Applications in Polymer Synthesis
The creation of novel diamines and polymers using nitrobenzoyl derivatives underscores their significance in the field of polymer chemistry. A study on novel thermally stable polyimides based on flexible diamine illustrates this application (Mehdipour‐Ataei et al., 2004).
Drug Development and Modification
Research into novel thermally stable polyimides and aromatic polyamides and polyimides shows the utility of nitrobenzoyl derivatives in developing new materials with potential applications in drug development (Hsiao & Liou, 2004). The synthesis and properties of these compounds indicate their relevance in creating new drugs and modifying existing ones.
properties
IUPAC Name |
N-(4-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-18(15-9-11-17(12-10-15)22(25)26)21(16-7-3-1-4-8-16)19(24)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZXVCLLUFNQPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(6-(Cyclopentyloxy)nicotinoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2359428.png)
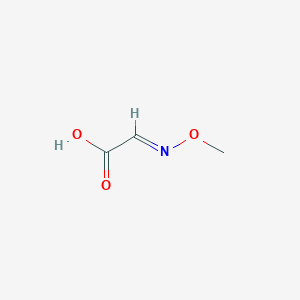
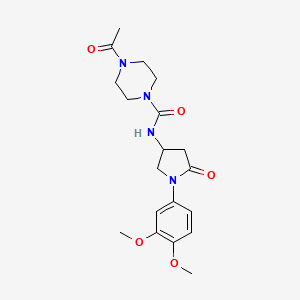
![1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2359433.png)
![methyl 2-[9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2359434.png)
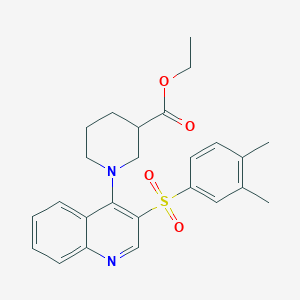
![3-Propan-2-yl-5-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2359436.png)
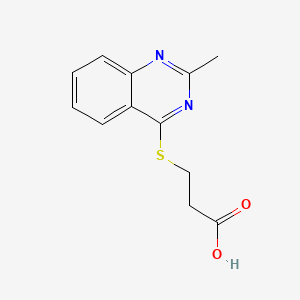

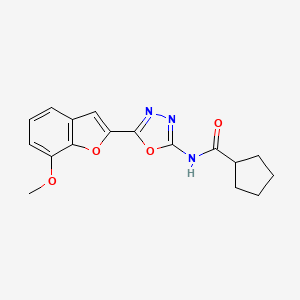

![6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2359444.png)
![3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2359445.png)